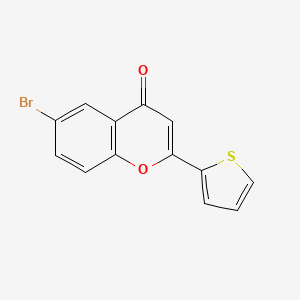

6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

Description

Overview of the Chromone (B188151) Scaffold in Chemical Research

The chromone, or 4H-chromen-4-one, is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a γ-pyrone ring. ijrpc.com This core structure is found in a variety of naturally occurring compounds, particularly in the plant kingdom, and forms the backbone of a vast array of synthetic derivatives. acs.orgnih.govresearchgate.net The rigid, bicyclic nature of the chromone scaffold has categorized it as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for diverse biological receptors. ijrpc.comnih.gov Consequently, chromone derivatives have been extensively investigated for a wide range of pharmacological applications. nih.govacs.org

The academic significance of the chromone scaffold is underscored by its role as a versatile building block in the synthesis of more complex molecules and its inherent biological activities. nih.gov Researchers have explored its potential in developing agents for various diseases. acs.orgnih.gov The chromone ring system is a key fragment in several flavonoids, such as flavones and isoflavones, which are known for their diverse biological effects. ijrpc.com

Importance of Halogenated and Thiophene-Substituted Chromones in Contemporary Organic Chemistry

The introduction of halogen atoms and thiophene (B33073) moieties into the chromone scaffold represents a strategic approach in modern organic chemistry to modulate the physicochemical and biological properties of the parent molecule. researchgate.net

Halogenation , the process of incorporating one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a compound, is a powerful tool in drug design. mt.com Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. pressbooks.pub For instance, the presence of a bromine atom at the 6-position of the chromone ring, as seen in 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one, can significantly alter its electronic properties and potential for intermolecular interactions. acs.org While halogen-containing chromones are rare in nature, their synthesis has been a focus of research to enhance biological activity. researchgate.net

Thiophene , a five-membered, sulfur-containing aromatic heterocycle, is another key structural feature in many pharmacologically active compounds. eprajournals.com Its incorporation into the chromone scaffold can lead to derivatives with unique biological profiles. connectjournals.com Thiophene and its derivatives are known to exhibit a broad spectrum of medicinal properties. eprajournals.compharmaguideline.com The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a molecule without significantly altering its biological activity, while potentially improving its pharmacokinetic properties.

Historical Context of Chromen-4-one Synthesis and Derivatization

The synthesis of chromen-4-ones has a rich history, with early methods dating back to the late 19th and early 20th centuries. One of the pioneering methods for chromone synthesis was developed by Heywang and Kostanecki, which involved the decarboxylation of chromone-2-carboxylic acid. ijrpc.com Over the years, numerous synthetic routes have been established, often starting from readily available phenols, salicylic (B10762653) acid derivatives, or 2-hydroxyaryl ketones. nih.govresearchgate.net

Classical methods for constructing the chromone ring often involve acid- or base-catalyzed cyclization reactions. ijrpc.com For example, the Baker-Venkataraman rearrangement has been a widely used method for the synthesis of 1-(2-hydroxyphenyl)-3-arylpropane-1,3-diones, which can then be cyclized to form flavones (2-phenyl-4H-chromen-4-ones). researchgate.net Another common approach is the Allan-Robinson reaction, which involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride.

More contemporary synthetic strategies have focused on developing more efficient and versatile methods, including the use of microwave irradiation to accelerate reactions and the development of novel catalytic systems. acs.org An intramolecular Wittig reaction has also been reported as a novel method for the synthesis of 4H-chromen-4-ones. organic-chemistry.org These advancements have facilitated the synthesis of a diverse library of chromone derivatives for biological screening.

Current Research Landscape of this compound and Analogues

Current research continues to explore the synthetic versatility and biological potential of chromone derivatives, including analogues of this compound. The focus is on creating novel compounds with enhanced efficacy and selectivity for various biological targets.

Recent studies have demonstrated the synthesis of a variety of substituted chromones with different functional groups at various positions of the chromone nucleus. acs.orgacs.org For instance, the synthesis of 2-aryl-4H-thiochromen-4-one derivatives has been achieved through cross-coupling reactions, highlighting the ongoing efforts to develop new synthetic methodologies. nih.gov

The biological evaluation of these compounds is a significant aspect of current research. Chromone derivatives are being investigated for a wide array of therapeutic applications. The functionalization of the chromone scaffold, as exemplified by the bromine and thiophene substituents in this compound, is a key strategy in the quest for new and improved therapeutic agents.

| Compound Name | Chemical Structure |

| This compound | A chromone derivative with a bromine at the 6-position and a thiophene at the 2-position. |

| Chromone | The parent bicyclic heterocyclic compound. |

| Flavone (B191248) | 2-phenyl-4H-chromen-4-one, a type of chromone. |

| Isoflavone | 3-phenyl-4H-chromen-4-one, an isomer of flavone. |

| Thiophene | A five-membered, sulfur-containing aromatic heterocycle. |

| Chromone-2-carboxylic acid | A chromone derivative with a carboxylic acid group at the 2-position. |

| 1-(2-hydroxyphenyl)-3-arylpropane-1,3-dione | An intermediate in the synthesis of flavones. |

| o-hydroxyaryl ketone | A common starting material for chromone synthesis. |

| 2-aryl-4H-thiochromen-4-one | A sulfur analogue of flavone. |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-thiophen-2-ylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO2S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZPACGNTUDSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 6 Bromo 2 Thiophen 2 Yl 4h Chromen 4 One

Classical Synthetic Routes to 4H-Chromen-4-one Cores

The construction of the 4H-chromen-4-one ring system is a well-explored area of organic synthesis, with several classical methods being widely employed. These routes typically involve the cyclization of a C6-C3 phenolic precursor.

Cyclization Reactions of 2'-Hydroxychalcones (e.g., Oxidative Cyclization via Iodine/DMSO)

A prominent and efficient method for synthesizing 2-substituted chromones is the oxidative cyclization of 2'-hydroxychalcones. This reaction can be effectively mediated by an iodine-dimethyl sulfoxide (B87167) (DMSO) system. The process involves the initial formation of a 2'-hydroxychalcone (B22705), which is then subjected to cyclization. The iodine in DMSO facilitates the oxidative cyclization to yield the chromone (B188151) ring. This method is particularly useful for synthesizing 2-aryl and 2-heteroaryl chromones. For instance, various thiophene-containing chromones have been successfully synthesized using this approach, where the corresponding 2'-hydroxychalcone precursor is heated in DMSO with a catalytic amount of iodine. connectjournals.com The reaction proceeds through an initial interaction of iodine with the chalcone (B49325), followed by an intramolecular cyclization and subsequent oxidation, where DMSO often acts as a co-oxidant to regenerate the active iodine species. connectjournals.com

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a fundamental reaction in organic chemistry for the formation of chalcones, which are key precursors for chromone synthesis. This base-catalyzed condensation reaction occurs between an appropriate 2'-hydroxyacetophenone (B8834) and an aldehyde. In the context of synthesizing 2-substituted chromones, a substituted 2'-hydroxyacetophenone is reacted with an aromatic or heteroaromatic aldehyde in the presence of a base, such as potassium hydroxide (B78521), to form a 2'-hydroxychalcone. connectjournals.com This chalcone can then be cyclized to the corresponding chromone using various methods, including the iodine/DMSO system mentioned previously.

Polyphosphoric Acid Catalysis in Chromone Ring Closure

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, acting as both a catalyst and a dehydrating agent. ijrpc.com It is particularly effective in promoting intramolecular cyclization reactions to form heterocyclic compounds. In chromone synthesis, PPA can be used to catalyze the ring closure of 1-(2-hydroxyphenyl)-1,3-diones to afford the corresponding chromone. ijrpc.com The high viscosity of PPA often requires the reaction to be conducted at elevated temperatures.

Acetic Acid Catalyzed Routes to Chromones

Acetic acid can also serve as a catalyst for the cyclization step in chromone synthesis. ijrpc.com For example, after the initial condensation or acylation steps to form the necessary precursor, heating in acetic acid, sometimes with a stronger acid co-catalyst, can effect the ring closure to the chromone. This method is often employed in the final dehydration step of flavone (B191248) synthesis.

Synthesis from 1-(2-Hydroxyphenyl)butane-1,3-diones

Another classical approach to the chromone core involves the cyclization of 1-(2-hydroxyphenyl)butane-1,3-diones. These diketone intermediates can be synthesized via the Baker-Venkataraman rearrangement of an O-acylated 2-hydroxyacetophenone (B1195853) or through a Claisen condensation between a 2-hydroxyacetophenone and an appropriate ester. ijrpc.com Once formed, these diketones can be cyclized under acidic conditions, using reagents like sulfuric acid or hydrochloric acid in a suitable solvent, to yield the desired 2-substituted chromone.

Targeted Synthesis of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

The synthesis of the target molecule, this compound, can be strategically achieved by combining the Claisen-Schmidt condensation and the subsequent oxidative cyclization of the resulting chalcone.

The logical synthetic pathway would commence with the Claisen-Schmidt condensation of 5-bromo-2-hydroxyacetophenone with thiophene-2-carboxaldehyde . This base-catalyzed reaction would yield the precursor chalcone, 1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one .

Following the formation of the chalcone, the key cyclization step to form the chromone ring would be performed. Based on established methodologies for similar thiophene-containing chromones, the oxidative cyclization using iodine in DMSO is a highly suitable and effective method. connectjournals.com The chalcone would be dissolved in DMSO, and a catalytic amount of iodine would be added. The reaction mixture is then heated to facilitate the cyclization, leading to the formation of This compound .

The following table outlines the proposed reaction steps and conditions based on analogous syntheses.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 5-bromo-2-hydroxyacetophenone, thiophene-2-carboxaldehyde | 40% KOH, Ethanol (B145695), stirring at room temperature | 1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one |

| 2 | 1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | I₂ (catalytic), DMSO, heating at 100-110 °C | This compound |

This two-step sequence represents a direct and efficient route to the target compound, leveraging well-established and reliable synthetic transformations in chromone chemistry. The starting materials are commercially available, making this a practical approach for the laboratory-scale synthesis of this compound.

Precursor Synthesis and Functionalization Strategies

The primary precursor for the synthesis of the target compound is 5-bromo-2-hydroxyacetophenone. A common and effective method for its preparation is the Fries rearrangement of 4-bromophenyl acetate (B1210297). In this reaction, 4-bromophenyl acetate is treated with a Lewis acid, such as aluminum chloride, typically without a solvent at elevated temperatures (110-160°C), to induce the migration of the acetyl group to the ortho position of the phenolic hydroxyl group, yielding 5-bromo-2-hydroxyacetophenone in high yields (84-91%). chemicalbook.com

Another strategy involves the direct functionalization of a more basic precursor, 2-hydroxyacetophenone. Functionalization strategies often focus on introducing substituents onto the aromatic ring. The inherent directing effects of the hydroxyl and acetyl groups on the 2-hydroxyacetophenone ring are crucial for these transformations. Chromones are important scaffolds, and their functionalization through C-H bond activation is a valuable strategy for creating diverse derivatives. researchgate.net

Regioselective Bromination Techniques

Regioselective bromination is critical for introducing the bromine atom at the desired position on the chromone scaffold. This is typically achieved by brominating the precursor, 2-hydroxyacetophenone, rather than the final chromone structure. The hydroxyl group of 2-hydroxyacetophenone is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The acetyl group is a deactivating meta-director. Consequently, direct bromination of 2-hydroxyacetophenone leads to substitution at the positions para and ortho to the hydroxyl group.

To synthesize the required 5-bromo-2-hydroxyacetophenone precursor, direct bromination of 2-hydroxyacetophenone is employed. The position para to the powerful hydroxyl directing group (C5) is the most reactive site, leading to the desired product. sigmaaldrich.com Reaction of o-hydroxyacetophenones with reagents like ammonium (B1175870) bromide in the presence of an oxidizing agent such as ammonium persulfate under aqueous grinding conditions can lead to nuclear bromination. cbijournal.com Depending on the stoichiometry of the brominating agent, either mono- or di-bromo derivatives can be formed. cbijournal.com For instance, reacting 2-hydroxyacetophenone with bromine in acetic acid can yield 5-bromo-2-hydroxyacetophenone. chemicalbook.com

Coupling Reactions for Thiophene (B33073) Moiety Incorporation (e.g., involving chalcone intermediates)

The incorporation of the thiophene moiety at the 2-position of the chromone ring is commonly achieved through a chalcone intermediate. jchemrev.com This process involves two main steps:

Claisen-Schmidt Condensation: The precursor, 5-bromo-2-hydroxyacetophenone, undergoes a base-catalyzed Claisen-Schmidt condensation with thiophene-2-carboxaldehyde. researchgate.net This reaction forms an α,β-unsaturated ketone known as a chalcone, specifically (E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one. Strong bases like potassium hydroxide or sodium hydroxide in a polar solvent such as ethanol are typically used to facilitate this condensation. researchgate.net

Oxidative Cyclization: The resulting chalcone intermediate is then cyclized to form the final chromone ring system. A widely used method for this transformation is oxidative cyclization using a catalytic amount of iodine in a solvent like dimethyl sulfoxide (DMSO). researchgate.netresearchgate.net This step involves an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the α,β-unsaturated system, followed by oxidation to form the stable aromatic pyrone ring of the chromone.

This chalcone-based pathway is a versatile and widely adopted strategy for the synthesis of various flavones and chromones. jchemrev.com

Advanced Synthetic Protocols and Green Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods for synthesizing chromone derivatives. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis of Chromone Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods. nih.gov The synthesis of chromones and their precursors can be significantly accelerated using this technology. researchgate.netgu.se

For instance, the Claisen-Schmidt condensation to form the chalcone intermediate and the subsequent cyclization can both be performed under microwave irradiation. researchgate.netijmrset.com This method provides higher productivity in shorter reaction times (minutes instead of hours) under mild, eco-friendly conditions. researchgate.net A study on the synthesis of 2-alkyl-substituted chroman-4-ones demonstrated that using microwave heating at 170°C could produce moderate to high yields (43-88%) in just one hour. gu.seacs.org Similarly, the cyclization of 1-(2-hydroxyaryl)-3-aryl-1,3-propanediones to form functionalized chromones has been successfully accomplished using microwave irradiation with a copper(II) chloride catalyst. researchgate.net

| Reaction Step | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Chalcone Synthesis | Conventional (Stirring at RT) | 24-48 hours | Good | connectjournals.com |

| Chalcone Synthesis | Microwave Irradiation | 2-6 minutes | 92-98% | researchgate.net |

| Chromone Cyclization | Conventional (Reflux) | 4-7 hours | Good | mdpi.com |

| Chromone Cyclization | Microwave Irradiation | 8-10 minutes | Good to High | mdpi.com |

Ultrasound-Mediated Synthesis Techniques

Ultrasound-assisted organic synthesis is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. researchgate.net This high-energy process can create extreme physical and chemical conditions in a cold fluid, leading to significantly increased reaction rates and yields. researchgate.netnih.gov

The oxidative cyclization of chalcones to form chromones has been shown to be highly efficient under ultrasound irradiation. researchgate.netresearchgate.net In one study, the use of ultrasound for the synthesis of 3-(organylselanyl)-4H-chromen-4-ones reduced the reaction time from 24 hours under conventional conditions to less than an hour, while also increasing the yield. arkat-usa.org This methodology offers the advantages of shorter reaction times, higher yields, and operational simplicity compared to traditional methods. researchgate.net The application of ultrasound provides a clean, safe, and efficient alternative for the synthesis of chromone derivatives. researchgate.net

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Selenofunctionalization of Chromone | Conventional (50°C) | 24 hours | 76% | arkat-usa.org |

| Selenofunctionalization of Chromone | Ultrasound Irradiation | 0.8 hours | 86% | arkat-usa.org |

| Cyclization of Furan Chalcones | Conventional | Longer | Lower | researchgate.net |

| Cyclization of Furan Chalcones | Ultrasound Irradiation | Few minutes | Higher | researchgate.net |

Solvent-Free and Catalyst-Free Methodologies

A primary goal of green chemistry is to minimize or eliminate the use of volatile and hazardous organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. semanticscholar.org The cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones to produce chromones has been effectively carried out under solvent-free conditions at 110°C using a reusable heterogeneous catalyst, such as a Wells-Dawson heteropolyacid. semanticscholar.orgresearchgate.net These solvent-free experiments showed a substantial reduction in reaction times compared to reactions run in a solvent like toluene, while achieving very good yields (82-91%). semanticscholar.org

Furthermore, some chromone synthesis pathways can proceed without a traditional catalyst. For example, the direct acyloxylation of the α-C(sp2)-H bond in certain enaminones can be achieved under catalyst-free conditions at ambient temperature through a thermoinduced free-radical pathway, offering an efficient route to acyloxylated chromones. organic-chemistry.org These methods represent a simple, clean, and environmentally friendly alternative for synthesizing substituted chromones by reducing waste and avoiding the use of corrosive or toxic reagents. semanticscholar.orgresearchgate.net

Mechanochemistry in Chromone Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods in organic synthesis. nih.gov In the context of chromone synthesis, mechanochemical approaches, typically involving ball milling, offer several advantages, including the reduction or elimination of bulk solvents, shorter reaction times, and access to novel reaction pathways. nih.gov

An alternative strategy for the mechanochemical synthesis of 3-acylchromones has been developed utilizing the activation of the C-F bond of a trifluoromethyl group in the presence of ytterbia (Yb2O3). This method allows for a defluorinative acylation of ortho-hydroxyarylenaminones, leading to a domino cyclization under mechanochemical conditions to produce a variety of substituted 3-acylchromones. researchgate.net This represents a significant advancement in employing mechanochemistry for the transformation of inert chemical bonds to construct the chromone scaffold. researchgate.net

The application of mechanochemistry is not limited to a single reaction type and has been explored for various organic transformations, highlighting its potential for broader use in the synthesis of complex molecules like this compound. nih.gov

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts that are in a liquid state at or near room temperature and have gained significant attention as "green solvents" in organic synthesis due to their unique properties such as low vapor pressure, high thermal stability, and tunable polarity. numberanalytics.comresearchgate.net These properties make them attractive alternatives to conventional volatile organic solvents. numberanalytics.comacs.org In the synthesis of heterocyclic compounds like chromones, ionic liquids can act as both the solvent and the catalyst, often leading to improved reaction efficiency, higher yields, and easier product isolation and catalyst recycling. acs.orgbenthamdirect.com

The use of ionic liquids can significantly enhance reaction rates and product yields in various heterocyclic syntheses, including cyclocondensation reactions. researchgate.net The properties of ionic liquids can be tailored by modifying their cationic and anionic components to suit specific reaction requirements. researchgate.net For instance, acidic or basic ionic liquids can be designed to catalyze reactions that require acidic or basic conditions, respectively. numberanalytics.comauctoresonline.org

A variety of ionic liquids, including first, second, and third-generation ILs, have been successfully employed in the synthesis of a wide range of nitrogen-containing heterocycles. benthamdirect.com For chromone synthesis, ionic liquids can facilitate the crucial cyclization steps. For example, a basic ionic liquid, [bmIm]OH, has been shown to catalyze the one-pot synthesis of 2-alkyl-substituted chromanones through a condensation followed by intramolecular cyclization. researchgate.net The reusability of the ionic liquid under green reaction conditions is a notable advantage of this method. researchgate.net Furthermore, phosphonium (B103445) salt ionic liquids have been used as effective reaction media for the palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes to produce chromones in high yields under atmospheric pressure of carbon monoxide. acs.org

The table below summarizes the impact of different catalysts and temperatures on the yield and reaction time for the synthesis of chromone-pyrimidine coupled derivatives in an ionic liquid medium.

| Entry | Mol % of Catalyst | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 10 | 100 | 90 | 85 |

| 2 | 20 | 100 | 60 | 95 |

| 3 | 15 | 100 | 60 | 95 |

| 4 | 15 | 80 | 120 | 70 |

| 5 | 15 | 90 | 90 | 82 |

| 6 | 15 | 110 | 60 | 95 |

This interactive data table is based on the optimization of the synthesis of compound 4a as described in the source literature. nih.gov

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new pathways for the formation of chromones. The following subsections delve into various mechanistic aspects of chromen-4-one synthesis.

Radical Pathways in Chromen-4-one Annulation

Radical-induced cascade reactions have been established as a powerful tool for the construction of the chromen-4-one skeleton. A metal- and solvent-free cascade radical-induced C-N cleavage/intramolecular 6-endo-dig annulation/hydrocarbonylation process has been developed for the synthesis of 2-aryl-4H-chromen-4-ones. nih.gov This reaction likely proceeds through a radical pathway initiated by the decomposition of radical initiators like dimethyl 2,2'-azobis(2-methylpropionate) (AIBME) and (PhSe)2. nih.gov The cascade involves a sequence of radical-induced C-N cleavage, C-O coupling, intramolecular 6-endo-dig annulation, thermal hemolytic cleavage, and oxidative hydrocarbonylation. nih.gov

Similarly, various radical cascade annulation reactions of 2-(allyloxy)arylaldehydes triggered by different radical species have been utilized to synthesize chroman-4-one derivatives. mdpi.com The involvement of a free-radical pathway in these transformations is supported by control experiments where the addition of radical inhibitors, such as BHT or TEMPO, quenches the reaction. mdpi.com

A novel (4+2) radical annulation approach has also been developed for the synthesis of diverse chroman frameworks from redox-active esters and olefins under mild photoredox catalysis conditions. nih.govrsc.org This method complements traditional Diels-Alder reactions and allows for the use of electron-deficient olefins. nih.gov The proposed mechanism involves the formation of a carbon-centered radical that reacts with an olefin, followed by an intramolecular cyclization onto the aromatic ring. nih.govrsc.org Kinetic isotope effect experiments suggest that the cleavage of the aromatic C-H bond is not the rate-determining step in this transformation. nih.govrsc.org

Intramolecular H-Abstraction by Photoexcited Carbonyl Groups in Chromenone Photochemistry

The photochemistry of carbonyl compounds, including chromenones, often involves intramolecular hydrogen abstraction by the photoexcited carbonyl group. taylorfrancis.com This process is a key step in various photorearrangements and cyclization reactions. taylorfrancis.com Upon photoexcitation, the carbonyl oxygen can develop radical character, making it capable of abstracting a hydrogen atom from a suitable position within the same molecule, typically from a γ-carbon, through a six-membered transition state. youtube.com

This fundamental process of intramolecular γ-hydrogen abstraction is analogous to intermolecular hydrogen abstraction, where the photoexcited carbonyl oxygen acts as an electrophilic radical. youtube.com The efficiency of this process can be influenced by the structure of the molecule and the nature of the excited state (singlet or triplet). youtube.com

In the context of chromone-related structures, the photochemical cyclization of 2'-hydroxychalcones to flavanones has been studied. rsc.org This reaction is believed to proceed through π,π* excited states, and its quantum yield is sensitive to the solvent and the wavelength of irradiation. rsc.org The formation of an intramolecular hydrogen bond is crucial, as hydroxylic solvents that disrupt this bond significantly retard the photoreaction. rsc.org The reaction is not affected by triplet quenchers or free radical inhibitors, suggesting a one-photon process. rsc.org

Oxidative Cyclization Mechanisms of 2'-Hydroxychalcones

A common and important route for the synthesis of the flavone and, by extension, the chromone core is the oxidative cyclization of 2'-hydroxychalcones. chemijournal.comresearchgate.net This reaction can lead to the formation of either aurones or flavones, depending on the reaction conditions and the reagents used. chemijournal.comresearchgate.netchemijournal.com

The formation of flavones from 2'-hydroxychalcones can proceed through two general speculative mechanisms. chemijournal.com One pathway involves an intramolecular oxo-Michael addition to the chalcone, forming an enolate intermediate. This enolate is then trapped by a reagent, and a subsequent elimination reaction yields the flavone. chemijournal.com An alternative mechanism suggests the isomerization of the 2'-hydroxychalcone to a flavanone, which is then oxidized to the flavone. chemijournal.com Reagents such as iodine, selenium(IV), indium(III), copper(I), and iron(III) tend to favor the formation of flavones. chemijournal.comresearchgate.netchemijournal.com The iodine-mediated reaction is one of the most commonly used methods for this transformation. chemijournal.com Microwave irradiation has been shown to significantly accelerate these reactions compared to conventional heating. chemijournal.com

The table below provides examples of reagents used for the oxidative cyclization of 2'-hydroxychalcones to flavones.

| Reagent | Conditions | Product |

| I2/DMSO | Reflux | Flavone |

| SeO2/Dioxane | Reflux | Flavone |

| InCl3/MeOH | Reflux | Flavone |

| CuCl/DMF | O2, Reflux | Flavone |

| FeCl3/MeOH | Reflux | Flavone |

This interactive data table is based on information from a review on the oxidative cyclization of 2'-hydroxychalcones. chemijournal.comresearchgate.net

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides valuable insights into the mechanism of a reaction, including the identification of the rate-determining step and the nature of the transition state. Kinetic studies on chromone systems have been conducted to understand their reactivity.

For instance, the kinetics of the dimethylamine-mediated ring-opening of N,N-dimethyl-4-oxo-4H-chromene-2-carboxamides have been investigated using UV spectroscopy. rsc.org The reaction was found to follow third-order kinetics, and a mechanism consistent with the experimental rate equation was proposed. rsc.org The proposed mechanism involves the deprotonation of the C-3 proton by a second molecule of dimethylamine, which acts as a base rather than a nucleophile. The resulting enolate then undergoes ring fission in the rate-limiting step. rsc.org

While this study focuses on the ring-opening reaction, the principles of kinetic analysis are equally applicable to the formation of the chromone ring. Understanding the kinetics of cyclization reactions, such as the oxidative cyclization of 2'-hydroxychalcones or the intramolecular condensation steps, is essential for optimizing reaction conditions to maximize yield and minimize side products. Such studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration) to determine the rate law and activation parameters. Transition state analysis, often aided by computational chemistry, can further elucidate the geometry and energy of the transition state, providing a deeper understanding of the reaction pathway.

Theoretical and Computational Chemistry Studies of 6 Bromo 2 Thiophen 2 Yl 4h Chromen 4 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the intrinsic properties of a molecule in its ground and excited states. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. tandfonline.com It is frequently employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. researchgate.net For molecules in the chromone (B188151) class, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. tandfonline.comsphinxsai.com

The optimized geometry is crucial as it represents the most probable structure of the molecule and serves as the foundation for all other computational property calculations. For 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one, this analysis would reveal the planarity of the chromone and thiophene (B33073) rings and the rotational barrier between them.

Illustrative Optimized Geometrical Parameters The following table presents typical data obtained from DFT geometry optimization for a related chromone derivative, as specific data for the target molecule is not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-Br | ~1.90 Å | |

| C-S (thiophene) | ~1.72 Å | |

| Bond Angle | O=C-C | ~121° |

| C-O-C (pyrone ring) | ~119° |

Time-Dependent Density Functional Theory (TDDFT) for Electronic Transitions and Absorption Wavelengths

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study molecules in their excited states. cnr.it This method is particularly valuable for predicting the electronic absorption spectra of organic molecules by calculating the energies of electronic transitions and their corresponding oscillator strengths (intensities). tandfonline.comugr.es The calculations can predict the maximum absorption wavelength (λmax), which is a key parameter in UV-Visible spectroscopy. researchgate.net For a compound like this compound, TDDFT can identify the nature of the electronic transitions, such as π → π* or n → π, which involve the promotion of an electron from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π) orbital. ugr.es

Illustrative Electronic Transition Data This table shows representative TDDFT output for a similar heterocyclic compound. The data helps in interpreting experimental UV-Vis spectra.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.10 | 400 | 0.75 | HOMO → LUMO (95%) |

| S0 → S2 | 3.54 | 350 | 0.15 | HOMO-1 → LUMO (80%) |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap) and their Significance

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, often resulting in a red-shift (longer wavelength) in its absorption spectrum. ugr.esucm.es Conversely, a large gap indicates high stability and low reactivity. researchgate.net DFT calculations are routinely used to compute the energies of these orbitals and the resulting energy gap. For this compound, the HOMO is expected to be localized over the electron-rich thiophene and chromone rings, while the LUMO would likely be distributed over the carbonyl group and the π-conjugated system.

Illustrative Frontier Orbital Energies The following table provides example energy values for frontier orbitals, which are key indicators of molecular reactivity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.3 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. goums.ac.ir It is highly effective for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. goums.ac.ir

For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen atom, making it a site for protonation and interaction with electrophiles. The hydrogen atoms of the aromatic rings would likely show a positive potential (blue), indicating them as sites for nucleophilic interaction.

Atomic Charge Analysis

Atomic charge analysis provides a quantitative measure of the partial charge residing on each atom within a molecule. Methods such as Mulliken population analysis or Natural Population Analysis (NPA) are used to partition the total electron density among the constituent atoms based on the DFT calculations. This analysis helps to understand the electrostatic properties of the molecule, identify acidic or basic sites, and rationalize intermolecular interactions. For the target molecule, this analysis would quantify the electron-withdrawing effect of the carbonyl group and the bromine atom, as well as the charge distribution across the thiophene and chromone rings.

Conformational Analysis and Molecular Dynamics Simulations

While the core structure of this compound is relatively rigid, rotation can occur around the single bond connecting the chromone and thiophene rings. Conformational analysis is a computational process used to identify the different spatial arrangements (conformers) of a molecule and their relative energies. This helps in determining the most stable conformer(s) that are likely to exist under experimental conditions.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents. nih.gov An MD simulation of this compound could provide insights into its structural flexibility and how it interacts with a biological target or solvent molecules, which is crucial for understanding its chemical behavior in a realistic environment.

Analysis of Tautomeric Equilibria and Stability

The stability of tautomers is influenced by factors such as solvent polarity, intramolecular hydrogen bonding, and the electronic effects of substituents. nih.gov In many cases, the keto form of chromone derivatives is the more stable tautomer. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the relative energies of different tautomers and thereby predict their equilibrium populations. mdpi.comnih.gov Such calculations would be invaluable in determining the predominant tautomeric form of this compound in various environments.

Table 1: Potential Tautomeric Forms of this compound

| Tautomer Name | Structural Description |

| Keto Form | The standard 4H-chromen-4-one structure with a carbonyl group at position 4. |

| Enol Form | A potential tautomer with a hydroxyl group at position 4 and a rearranged double bond system within the pyrone ring. |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) within Crystal Structures and Theoretical Models

The arrangement of molecules in the solid state is governed by a variety of non-covalent intermolecular interactions. While a specific crystal structure for this compound is not available in the reviewed literature, studies on analogous bromo-substituted chromene derivatives provide a basis for predicting the types of interactions that may occur.

Theoretical models can be used to explore these interactions in detail. Quantum Theory of Atoms in Molecules (QTAIM) analysis, for instance, can be applied to calculated electron densities to characterize the nature and strength of these weak interactions. d-nb.infodntb.gov.ua

Table 2: Plausible Intermolecular Interactions for this compound

| Interaction Type | Description | Potential Atoms Involved |

| Hydrogen Bonding | Weak electrostatic interactions. | C-H donors with O or S acceptors. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Chromenone core and thiophene ring. |

| Halogen Bonding | Noncovalent interaction involving a halogen atom. | Bromine atom with O or S atoms of neighboring molecules. |

Molecular Flexibility and Rotational Barriers

The magnitude of this rotational barrier is dictated by a combination of steric hindrance and electronic effects. Steric clashes between the hydrogen atoms on the adjacent rings can lead to a higher energy barrier, while electronic conjugation between the two ring systems would favor a more planar conformation, thus affecting the rotational profile.

Computational methods can be used to calculate the potential energy surface for this rotation by systematically changing the dihedral angle between the two rings and calculating the energy at each step. biomedres.usinstras.com This allows for the determination of the energy minima corresponding to stable conformations and the energy maxima corresponding to the transition states for rotation. Such studies on related aromatic systems have shown that rotational barriers can vary significantly depending on the nature and position of substituents. researchgate.net

Table 3: Factors Influencing the Rotational Barrier in this compound

| Factor | Description |

| Steric Hindrance | Repulsive interactions between atoms on the thiophene and chromenone rings as they rotate past each other. |

| Electronic Conjugation | The extent of π-electron delocalization between the two ring systems, which is maximized in a planar conformation. |

| Substituent Effects | The electronic and steric influence of the bromine atom on the chromenone ring. |

Advanced Spectroscopic Characterization Principles and Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural map can be assembled.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the carbon-hydrogen framework of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one. The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The protons on the brominated benzene (B151609) ring (H-5, H-7, H-8) would appear as a complex aromatic pattern, while the vinylic proton at the C3 position would likely appear as a singlet. The three protons of the thiophene (B33073) ring would exhibit characteristic chemical shifts and coupling patterns.

The ¹³C NMR spectrum provides information on all unique carbon atoms. Key signals would include the carbonyl carbon (C4) at a significantly downfield shift (typically >175 ppm), carbons of the aromatic and heterocyclic rings, and the carbon atoms bonded to bromine and oxygen.

The compound exists predominantly in the 4-one (keto) form, as is typical for chromenones. The absence of a proton-exchangeable hydroxyl (-OH) signal in the ¹H NMR spectrum and the presence of the characteristic C=O signal in the ¹³C NMR spectrum would confirm that the keto form is the overwhelmingly favored tautomer in solution. The 2H-chromene ring system is known to be nearly planar, which simplifies the interpretation of its NMR spectra researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~160-165 |

| C3 | ~6.3-6.8 (s) | ~110-115 |

| C4 | - | >175 |

| C4a | - | ~120-125 |

| C5 | ~8.0-8.2 (d) | ~125-130 |

| C6 | - | ~118-122 |

| C7 | ~7.6-7.8 (dd) | ~135-140 |

| C8 | ~7.4-7.6 (d) | ~119-123 |

| C8a | - | ~155-158 |

| C2' (Thiophene) | - | ~140-145 |

| C3' (Thiophene) | ~7.4-7.6 (dd) | ~127-130 |

| C4' (Thiophene) | ~7.1-7.3 (t) | ~128-131 |

| C5' (Thiophene) | ~7.6-7.8 (dd) | ~126-129 |

Note: Predicted values are based on data for analogous structures. s=singlet, d=doublet, t=triplet, dd=doublet of doublets.

While the fused ring system of the chromenone core is rigid and largely planar researchgate.net, the main conformational flexibility arises from the rotation about the single bond connecting the C2 of the chromenone to the C2' of the thiophene ring. The preferred orientation of the thiophene ring relative to the chromenone can be determined using the Nuclear Overhauser Effect (NOE).

An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. An NOE experiment, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could reveal correlations between the H-3 proton of the chromenone and the H-3' proton of the thiophene ring. The strength of this NOE would indicate the preferred rotational conformer. For instance, a strong NOE would suggest a conformation where these two protons are spatially proximate.

Proton-proton coupling constants (J-couplings) provide information about the dihedral angles between adjacent C-H bonds, which is primarily useful for determining stereochemistry in flexible acyclic systems or non-planar rings. For this largely aromatic and planar system, J-couplings are most useful for confirming the connectivity within the thiophene and benzene rings.

For a molecule with several overlapping signals in the aromatic region, two-dimensional (2D) NMR techniques are essential for unambiguous assignments. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons within the thiophene ring (H-3' to H-4' to H-5') and the benzene ring (H-7 to H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different fragments of the molecule. For example, an HMBC experiment would show a correlation from the H-3 proton to the C2, C4, and C4a carbons, and from the thiophene protons (H-3', H-5') to the C2 carbon of the chromenone, confirming the point of attachment.

Together, these advanced techniques provide a robust and detailed picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. ipb.pt

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule. IR spectroscopy relies on the absorption of light corresponding to a vibrational mode that causes a change in the molecule's dipole moment, while Raman spectroscopy detects light scattered by vibrations that cause a change in the molecule's polarizability. ksu.edu.sa

The IR and Raman spectra of this compound would display characteristic bands corresponding to its various functional groups. The region above 1500 cm⁻¹ is typically used for identifying specific functional groups, while the region below 1500 cm⁻¹ (the "fingerprint region") is unique to the molecule as a whole and arises from complex coupled vibrations. su.se

Key expected vibrational modes include:

C=O Stretching: A very strong and sharp absorption band in the IR spectrum between 1630-1680 cm⁻¹ is characteristic of the α,β-unsaturated ketone in the chromenone ring.

C=C Stretching: Multiple bands in the 1450-1610 cm⁻¹ region would correspond to the C=C stretching vibrations within the benzene and thiophene rings.

C-O-C Stretching: The aryl-ether linkage within the pyranone ring would produce strong C-O stretching bands, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-H Stretching and Bending: Aromatic and vinylic C-H stretching vibrations appear above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations occur at lower wavenumbers and are characteristic of the substitution pattern on the aromatic rings. iosrjournals.org

C-S and C-Br Vibrations: Stretching vibrations involving the heavier sulfur and bromine atoms would be found at lower frequencies in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | IR/Raman | Medium-Weak |

| Carbonyl (C=O) Stretch | 1630-1680 | IR | Strong |

| Aromatic/Thiophene C=C Stretch | 1450-1610 | IR/Raman | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200-1300 | IR | Strong |

| C-H Bending (out-of-plane) | 750-900 | IR | Strong |

| C-S Stretch | 600-750 | Raman | Medium |

To aid in the precise assignment of the experimental IR and Raman spectra, theoretical calculations are often performed. Quantum chemical methods, particularly Density Functional Theory (DFT) using functionals like B3LYP and basis sets such as 6-311++G(d,p), are employed to calculate the optimized molecular geometry and its harmonic vibrational frequencies. core.ac.ukscispace.com

The calculated frequencies are systematically higher than the experimental values due to the harmonic approximation. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. scispace.com

A key output of these calculations is the Potential Energy Distribution (PED) analysis. PED analysis decomposes the complex vibrational modes into contributions from simpler internal coordinates (e.g., bond stretching, angle bending). This allows for an unambiguous assignment of each calculated (and thus each experimental) band to a specific molecular motion, moving beyond simple group frequency correlations. scispace.com For example, PED can differentiate between several C=C stretching modes within the fused ring system and determine the extent to which they are coupled with other vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique that investigates the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For a compound like this compound, the chromophore consists of the conjugated system extending over the chromen-4-one core and the thiophene ring. The absorption spectrum would be expected to show distinct bands corresponding to specific electronic transitions, such as π → π* and n → π* transitions.

Electronic Transition Assignment and Solvatochromism

The electronic spectrum of this compound would likely be characterized by intense absorption bands arising from π → π* transitions associated with the extensive π-conjugated system. Weaker n → π* transitions, originating from the non-bonding electrons of the carbonyl oxygen, would also be anticipated.

Solvatochromism is the phenomenon where the position of an absorption band changes with the polarity of the solvent. This effect is a valuable tool for probing the nature of the electronic ground and excited states.

Bathochromic shift (red shift): A shift to a longer wavelength, typically observed for π → π* transitions in polar solvents. This occurs because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.

Hypsochromic shift (blue shift): A shift to a shorter wavelength, often seen for n → π* transitions in polar, protic solvents. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent, which increases the energy required for the transition.

A systematic study of the UV-Vis spectrum of this compound in a series of solvents with varying polarities would be necessary to assign the electronic transitions and quantify the solvatochromic effects.

Correlation between Electronic Structure and Absorption Maxima

The absorption maxima (λmax) in a UV-Vis spectrum are directly related to the energy gap between the electronic ground state and the excited state. The structure of this compound suggests a highly conjugated system, which generally leads to absorption at longer wavelengths (lower energy).

Key structural features influencing the λmax would include:

The Chromen-4-one Nucleus: This forms the core of the conjugated system.

The Thiophene Ring: Its electron-rich nature extends the conjugation, likely causing a bathochromic shift compared to a phenyl-substituted chromenone.

The Bromo Substituent: As an auxochrome, the bromine atom at the 6-position can influence the absorption maxima through its inductive and resonance effects, typically causing a slight red shift.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to model the electronic structure and predict the UV-Vis spectrum, providing a correlation between the molecular orbitals (HOMO and LUMO) and the observed absorption maxima.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure by analyzing its fragmentation patterns.

Fragmentation Pathway Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, the fragmentation would likely proceed through characteristic pathways for flavones and related heterocyclic compounds. Expected fragmentation mechanisms could include:

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of the chromone (B188151) ring, leading to the cleavage of the heterocyclic ring and providing structurally informative ions.

Loss of small molecules: Ejection of stable neutral molecules like CO (from the carbonyl group) is a common pathway.

Cleavage of the thiophene ring: Fragmentation of the thiophene substituent.

Loss of the bromine atom: Cleavage of the C-Br bond. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (79Br and 81Br have a nearly 1:1 natural abundance).

Tandem mass spectrometry (MS/MS) experiments would be crucial for confirming the proposed fragmentation pathways by isolating a specific precursor ion and analyzing its product ions.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments.

For this compound (C₁₃H₇BrO₂S), HRMS would be used to:

Confirm the molecular formula by comparing the experimentally measured exact mass of the molecular ion with the theoretically calculated mass.

Determine the elemental composition of each fragment ion observed in the mass spectrum, which is essential for proposing and verifying the fragmentation pathways.

The following table shows the theoretical exact mass for the compound.

| Compound Name | Molecular Formula | Theoretical Exact Mass (Monoisotopic) |

| This compound | C₁₃H₇BrO₂S | 321.9326 |

X-ray Crystallography for Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

Conformation: The spatial orientation of the thiophene ring relative to the chromen-4-one plane. It would reveal the degree of planarity of the entire molecule.

Crystal Packing: How the molecules are arranged in the crystal lattice, including intermolecular interactions such as π-π stacking, halogen bonding (C-Br···O or C-Br···S), and other short contacts that stabilize the crystal structure.

This data is invaluable for understanding the structure-property relationships of the compound in the solid state. Although crystallographic data exists for similar bromo-substituted chromenone derivatives, no published crystal structure for this compound is currently available.

Despite a comprehensive search for scientific literature and crystallographic data, no specific information is publicly available for the compound "this compound" that would allow for a detailed analysis of its advanced spectroscopic characterization, including its solid-state molecular conformation, supramolecular assembly, or Hirshfeld surface analysis.

The requested article cannot be generated as the foundational experimental data from single-crystal X-ray diffraction studies for this specific molecule has not been published in accessible scientific literature or deposited in crystallographic databases. Consequently, a discussion of its bond parameters, packing motifs, and a quantitative analysis of its intermolecular interactions is not possible.

General principles of advanced spectroscopic characterization are well-established in the field of chemistry. These methods are routinely applied to novel compounds to elucidate their three-dimensional structures and understand how they interact in the solid state.

Determination of Solid-State Molecular Conformation and Bond Parameters: This is typically achieved through single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the crystalline state.

Analysis of Supramolecular Assembly and Packing Motifs: This involves studying the non-covalent interactions (such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces) that govern how individual molecules arrange themselves in a crystal lattice. Understanding these packing motifs is crucial for predicting and controlling the physical properties of materials.

Hirshfeld Surface Analysis for Intermolecular Interactions: This is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules.

While these analytical techniques are standard, their application and the resulting data are unique to each chemical compound. Without specific studies on "this compound," any discussion would be speculative and would not adhere to the required scientific accuracy and focus.

Further research, including the synthesis of single crystals of "this compound" and their analysis using X-ray diffraction, would be necessary to generate the data required for the requested article.

Mechanistic Insights into Biological Activities

Modulation of Cellular Pathways and Biochemical Processes

The biological effects of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one are rooted in its ability to interact with and modulate key cellular components. While direct research on this specific molecule is limited, studies on closely related chromone (B188151) structures provide significant insights into its potential mechanisms of action.

Enzyme Inhibition Mechanisms (e.g., Oxidoreductase, Kinase, Lipoxygenase, Cyclooxygenase, DAAO, Carbonic Anhydrase)

The chromen-4-one framework is a versatile inhibitor of various enzyme families. The nature of the substituents on this core structure dictates the specificity and potency of inhibition.

Kinase Inhibition : Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is often implicated in diseases like cancer. Research into chromen-4-one derivatives as kinase inhibitors has shown that the substitution pattern is critical for activity. For instance, in the development of inhibitors for DNA-dependent protein kinase (DNA-PK), a member of the PI3K-related kinase family, substitutions at the 6-position of the chromen-4-one ring were found to be generally unfavorable for inhibitory activity. This suggests that the bromine at the C-6 position in this compound might negatively impact its potential as a DNA-PK inhibitor.

Cyclooxygenase (COX) Inhibition : Cyclooxygenase enzymes (COX-1 and COX-2) are key to the inflammatory pathway. While direct studies on the target compound are not available, research on analogous 2-phenyl-4H-chromen-4-one derivatives has identified them as potent and selective COX-2 inhibitors. Molecular modeling of these related compounds indicates that the chromone core can serve as a suitable template for designing new COX-2 inhibitors.

Other Enzymes : There is currently a lack of specific research detailing the inhibitory activity of this compound against oxidoreductases, lipoxygenases, D-amino acid oxidase (DAAO), or carbonic anhydrases. However, various other chromone derivatives have been investigated as inhibitors for these enzyme classes, indicating that the scaffold has the potential for broad enzymatic interactions.

Receptor Binding Interactions and Affinity Profiling

The interaction of small molecules with cellular receptors is a fundamental mechanism for initiating or blocking signal transduction. Studies on chromone derivatives have revealed their potential to act as receptor ligands. For example, research on a different series of 6-bromo-2H-chromene derivatives identified a moderate affinity antagonist for the P2Y6 receptor (P2Y6R), a target for inflammatory and neurodegenerative diseases. While this compound differs from this compound, it highlights that the 6-bromo-chromene structure is capable of engaging with G protein-coupled receptors. Similarly, other chromenones with substitutions at the 6-position have been identified as new, affine ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are targets for neurological disorders. rsc.org

Effects on Signal Transduction Pathways (e.g., PI3K-Akt pathway)

Signal transduction pathways are complex networks that relay signals from the cell surface to intracellular targets, governing cellular functions like growth, proliferation, and survival. The PI3K-Akt pathway is a critical regulator of these processes and is often hyperactivated in cancer.

While direct evidence for this compound is not available, a structurally related compound, 6-bromo-8-ethoxy-3-nitro-2H-chromene, was identified as a potent inhibitor of the phosphoinositide 3-kinase (PI3K). This compound was shown to block the phosphorylation of Akt, a key downstream effector in the pathway, and induce apoptosis in cancer cells. This finding suggests that the 6-bromo-chromene scaffold has the potential to interfere with the PI3K-Akt signaling cascade, a mechanism with significant therapeutic implications.

Interference with Microtubule Assembly

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. They are a validated target for anticancer drugs. At present, there is no specific published research indicating that this compound interferes with microtubule assembly.

Structure-Activity Relationship (SAR) Studies for Chromone Scaffolds

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For the chromone scaffold, the type and position of substituents are determining factors for potency and selectivity.

Influence of Halogenation (Bromine at C-6) on Activity

The presence and position of a halogen atom, such as bromine, can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and ability to form halogen bonds. This, in turn, affects its interaction with biological targets.

The impact of bromine at the C-6 position of the chromone scaffold appears to be highly dependent on the specific biological target.

Context-Dependent Effects : In the context of DNA-dependent protein kinase (DNA-PK) inhibition, substitution at the 6-position of the chromen-4-one core was generally found to be detrimental to the compound's activity.

Tolerated Substitution : Conversely, in studies of P2Y6 receptor antagonists based on a 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold, a 6-bromo analogue was reported to be similarly potent to the unsubstituted parent compound. This suggests that for this particular scaffold and target, the C-6 position is tolerant of halogen substitution, providing a potential site for further chemical modification without loss of affinity.

Role of the Thiophene (B33073) Substituent (at C-2) in Biological Efficacy

Research on various thiophene-containing compounds has highlighted their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. In the context of chromen-4-one derivatives, the thiophene moiety at the C-2 position has been shown to be crucial for their cytotoxic and antimicrobial properties. For instance, a series of novel thiophene derivatives demonstrated significant acetylcholinesterase inhibition, with some compounds being more potent than the reference drug, donepezil.

The electronic nature of the thiophene ring, being electron-rich, facilitates interactions with various biological targets. This property, combined with its ability to form hydrogen bonds and engage in hydrophobic interactions, contributes to the binding affinity and specificity of the molecule. The orientation and substitution pattern of the thiophene ring can further modulate these interactions, leading to variations in biological potency.

Impact of Chromen-4-one Core Modifications on Biological Interactions

The chromen-4-one core is a privileged scaffold in medicinal chemistry, and modifications to this core can profoundly impact biological activity. The 6-bromo substitution on this core is particularly noteworthy. Halogen atoms, such as bromine, can enhance biological activity through several mechanisms. The presence of a bromine atom can increase the lipophilicity of the molecule, thereby improving its ability to cross cell membranes. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

Studies on various 4H-chromen-4-one derivatives have demonstrated that substitutions on the chromone ring are pivotal for their biological effects. For example, a series of 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, revealing that the nature and size of the substituent at position 3 of the chromene scaffold are important for their inhibitory activities. nih.gov Similarly, other research has shown that substitutions at various positions of the chromen-4-one ring can tune the compound's activity as an agonist or antagonist for specific receptors.

The following table summarizes the structure-activity relationships of some chromen-4-one derivatives, highlighting the impact of substitutions on their biological activity.

| Compound ID | C-2 Substituent | C-6 Substituent | Biological Activity | Reference |

| 1 | Thiophen-2-yl | H | Anticancer | - |

| 2 | Phenyl | Br | Anti-inflammatory | nih.gov |

| 3 | Thiophen-2-yl | Br | Hypothesized anticancer/anti-inflammatory | - |

| 4 | 4-(methylsulfonyl)phenyl | H | COX-2 inhibitor | nih.gov |

Computational Approaches to SAR (e.g., Docking Studies, QSAR)

Computational methods are invaluable tools for understanding the structure-activity relationships of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. For chromen-4-one derivatives, QSAR models can predict the biological activity of novel analogs based on their physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.

Molecular docking is another powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Docking studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, docking studies could be employed to identify potential protein targets and to understand how the bromo and thiophenyl substituents contribute to binding affinity. For instance, docking studies on novel 3-substituted phenyl-2-(furan-2-yl)-4H-chromen-4-ones as inhibitors of interleukin-13 for asthma have demonstrated the utility of this approach in predicting binding energies and identifying key interactions. researchgate.net

Ligand-Target Interactions: Computational Modeling

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking simulations are instrumental in predicting the binding mode of this compound with its potential biological targets. These simulations place the ligand into the binding site of a protein and score the different poses based on their predicted binding affinity. This allows for the identification of the most probable binding conformation and the key amino acid residues involved in the interaction.

For example, in a study of other chromen-4-one derivatives as telomerase inhibitors, molecular docking was used to predict the binding mode within the active site of the enzyme, revealing crucial hydrogen bonding and hydrophobic interactions. nih.gov Similar studies on thiophene sulfonamide derivatives have also utilized molecular docking to assess their binding interactions with specific protein targets. nih.gov The binding energy and interaction patterns derived from such simulations can guide the rational design of more potent and selective analogs.

The following table illustrates hypothetical docking scores and key interactions for this compound with a putative protein target, based on general principles of molecular docking.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen bond, Hydrophobic |

| Protease B | -7.9 | Asp25, Gly27, Ile50 | Hydrogen bond, van der Waals |

| Receptor C | -9.2 | Tyr371, Phe264, Arg120 | Pi-pi stacking, Halogen bond |

Molecular Dynamics Simulations of Ligand-Protein Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to assess the stability of the ligand-protein complex, analyze conformational changes in both the ligand and the protein upon binding, and provide a more accurate estimation of the binding affinity.

For chromen-4-one derivatives, MD simulations can reveal how the flexibility of the ligand and the protein's active site influences the binding process. These simulations can also identify stable water molecules in the binding pocket that may mediate interactions between the ligand and the protein. The insights gained from MD simulations are crucial for understanding the intricate details of molecular recognition and for the optimization of lead compounds.

Free Energy Perturbation Calculations for Binding Affinity Estimation

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a common protein target. nih.gov FEP simulations involve "alchemically" transforming one ligand into another in both the solvated state and when bound to the protein. The difference in the free energy of these transformations provides a highly accurate prediction of the change in binding affinity. nih.gov

This method is particularly useful for guiding lead optimization by predicting how small chemical modifications to a lead compound will affect its potency. For this compound, FEP calculations could be used to explore the effects of modifying the thiophene ring, altering the position of the bromo substituent, or introducing new functional groups to the chromen-4-one core. The high predictive power of FEP can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.govnih.gov Recent studies have demonstrated the successful application of FEP in predicting the binding affinities of chromone derivatives to their targets. nih.gov

Advanced Applications and Functionalization Studies

Design of Next-Generation Bioactive Compounds

The inherent biological relevance of the chromen-4-one scaffold provides a robust foundation for the development of new therapeutic agents. By leveraging the specific structural attributes of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one, researchers can explore various strategies to design compounds with enhanced potency, selectivity, and novel mechanisms of action.

Scaffold Hopping Strategies from this compound

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain similar biological activity to a known active molecule by modifying its core structure. This approach is particularly valuable for navigating intellectual property landscapes and improving pharmacokinetic profiles. Starting from a lead compound, scaffold hopping aims to replace the central molecular core while preserving the essential pharmacophoric elements responsible for biological interactions.

For this compound, this strategy could involve replacing the chromen-4-one core with other bicyclic or heterocyclic systems. The goal is to mimic the spatial orientation of the key substituents—the bromo-substituted phenyl ring and the thiophene (B33073) moiety—to maintain target engagement. For instance, researchers have successfully applied scaffold hopping to replace a quinazolin-4-one core with a chromen-4-one scaffold to discover novel, potent, and selective BRD4 inhibitors for inflammatory diseases. This demonstrates the utility of the chromen-4-one core as both a starting point and a target for scaffold hopping endeavors. A key objective in such an exercise would be to identify new scaffolds that not only preserve bioactivity but also offer improved properties such as solubility or metabolic stability.